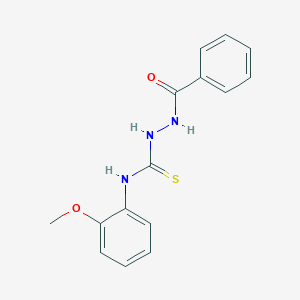
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMH is a thiosemicarbazone derivative that exhibits a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. In
作用機序
The mechanism of action of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood, but several studies have proposed different mechanisms. One proposed mechanism is that 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide exerts its anti-cancer activity by inhibiting the activity of ribonucleotide reductase, which is an enzyme involved in DNA synthesis. Another proposed mechanism is that 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide induces apoptosis by activating the caspase pathway.
Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of HIV reverse transcriptase, which is an enzyme involved in the replication of the virus. It has also been shown to inhibit the activity of hepatitis B virus polymerase, which is an enzyme involved in the replication of the virus.
Biochemical and Physiological Effects
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide exhibits a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus.
Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and thus, it has the potential to be used in the treatment of various inflammatory diseases.
実験室実験の利点と制限
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize, and it exhibits a wide range of biological activities, making it a versatile compound for scientific research. Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to be non-toxic to normal cells, which is an important factor for drug development.
However, there are also some limitations for lab experiments using 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide. One limitation is that the mechanism of action of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood, and further studies are needed to elucidate its mode of action. Another limitation is that 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide. One direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another direction is to explore its anti-viral activity and its potential use in the treatment of viral infections.
Moreover, further studies are needed to elucidate the mechanism of action of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide and to optimize its synthesis method to achieve maximum yield and purity. Additionally, the development of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide derivatives with improved solubility and efficacy may open up new avenues for scientific research.
Conclusion
In conclusion, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide, or 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide, is a versatile chemical compound that exhibits a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method, and it has been extensively studied for its potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. The future directions for the research on 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide are promising, and it has the potential to be used in the development of new drugs for the treatment of various diseases.
合成法
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method using benzoyl isothiocyanate and 2-methoxyphenylhydrazinecarbothioamide as starting materials. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield and purity. The synthesis of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been reported in several studies, and the method has been optimized to achieve maximum yield and purity.
科学的研究の応用
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-cancer activity. 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has also been investigated for its anti-viral activity. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus. 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide exerts its anti-viral activity by inhibiting viral entry, replication, and release.
In addition, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been studied for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and thus, it has the potential to be used in the treatment of various inflammatory diseases.
特性
製品名 |
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide |
|---|---|
分子式 |
C15H15N3O2S |
分子量 |
301.4 g/mol |
IUPAC名 |
1-benzamido-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-10-6-5-9-12(13)16-15(21)18-17-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19)(H2,16,18,21) |
InChIキー |
DZDRFPGBHOXFJT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2 |
正規SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



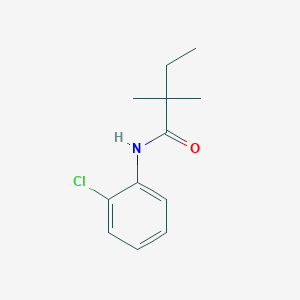
![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
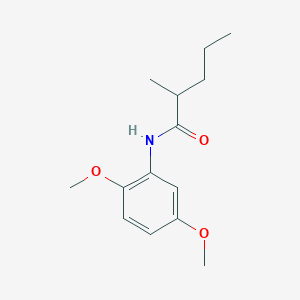
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
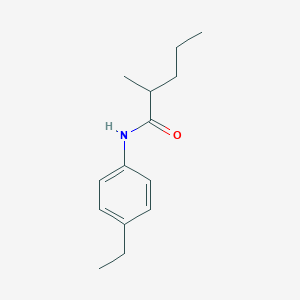
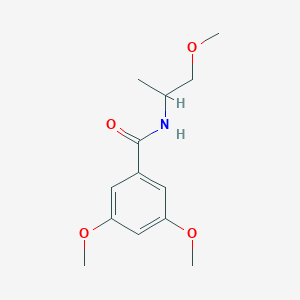
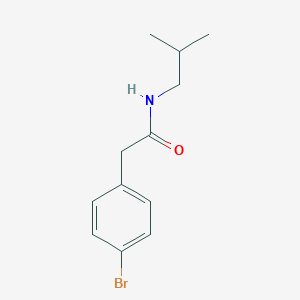
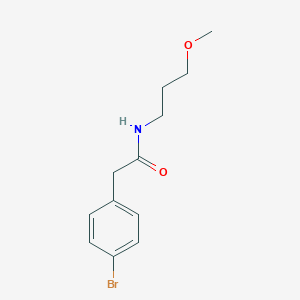
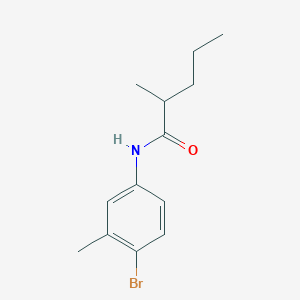
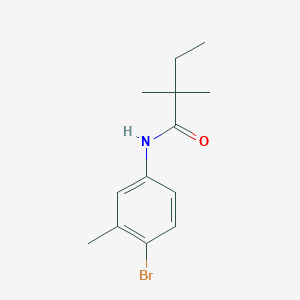
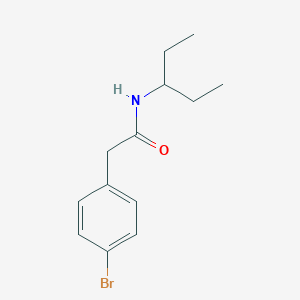
![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)
![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)